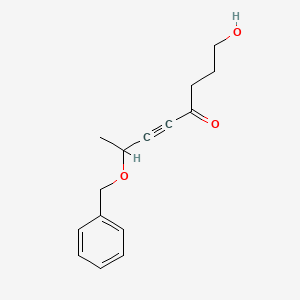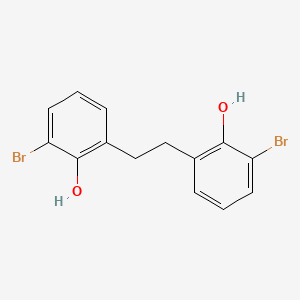![molecular formula C17H15NO2 B12596482 2H-Spiro[piperidine-3,9'-xanthen]-2-one CAS No. 648928-52-3](/img/structure/B12596482.png)
2H-Spiro[piperidine-3,9'-xanthen]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Spiro[piperidine-3,9’-xanthen]-2-one is a complex organic compound that features a spirocyclic structure, combining a piperidine ring and a xanthene moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Spiro[piperidine-3,9’-xanthen]-2-one typically involves multi-step reactions. One common method includes the use of piperidine, formaldehyde, and dimedone under ultrasonic irradiation at room temperature, catalyzed by nano γ-alumina supported antimony (V) chloride . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced catalysts and optimized reaction parameters ensures the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2H-Spiro[piperidine-3,9’-xanthen]-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, antimony (V) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2H-Spiro[piperidine-3,9’-xanthen]-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2H-Spiro[piperidine-3,9’-xanthen]-2-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share a similar spirocyclic structure but differ in the specific rings involved.
6′-(Diethylamino)-4′-(fluoromethyl)spiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl β-D-galactopyranoside: Another spirocyclic compound with distinct functional groups and applications.
Uniqueness
2H-Spiro[piperidine-3,9’-xanthen]-2-one is unique due to its combination of a piperidine ring and a xanthene moiety, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
648928-52-3 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
spiro[piperidine-3,9'-xanthene]-2-one |
InChI |
InChI=1S/C17H15NO2/c19-16-17(10-5-11-18-16)12-6-1-3-8-14(12)20-15-9-4-2-7-13(15)17/h1-4,6-9H,5,10-11H2,(H,18,19) |
InChI Key |
UASFMUDBIIYNCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C3=CC=CC=C3OC4=CC=CC=C42)C(=O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)




![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)

![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)

